molecular formula C23H21N5O5 B11690624 N-[(1Z)-1-[4-(dimethylamino)phenyl]-3-{(2E)-2-[(5-nitrofuran-2-yl)methylidene]hydrazinyl}-3-oxoprop-1-en-2-yl]benzamide

N-[(1Z)-1-[4-(dimethylamino)phenyl]-3-{(2E)-2-[(5-nitrofuran-2-yl)methylidene]hydrazinyl}-3-oxoprop-1-en-2-yl]benzamide

Cat. No.: B11690624
M. Wt: 447.4 g/mol
InChI Key: VYNJYCLQKIGURU-WRHQLWEMSA-N
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Description

N-[(1Z)-2-[4-(DIMETHYLAMINO)PHENYL]-1-{N’-[(E)-(5-NITROFURAN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}ETH-1-EN-1-YL]BENZAMIDE is a complex organic compound with significant applications in various scientific fields This compound is known for its unique structure, which includes a dimethylamino group, a nitrofuran moiety, and a hydrazinecarbonyl group

Preparation Methods

The synthesis of N-[(1Z)-2-[4-(DIMETHYLAMINO)PHENYL]-1-{N’-[(E)-(5-NITROFURAN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}ETH-1-EN-1-YL]BENZAMIDE involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the intermediate compounds, which are then combined to form the final product. Common reagents used in the synthesis include dimethylamine, nitrofuran derivatives, and hydrazinecarboxylate. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure high yield and purity of the final product .

Chemical Reactions Analysis

N-[(1Z)-2-[4-(DIMETHYLAMINO)PHENYL]-1-{N’-[(E)-(5-NITROFURAN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}ETH-1-EN-1-YL]BENZAMIDE undergoes various chemical reactions, including:

Scientific Research Applications

N-[(1Z)-2-[4-(DIMETHYLAMINO)PHENYL]-1-{N’-[(E)-(5-NITROFURAN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}ETH-1-EN-1-YL]BENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(1Z)-2-[4-(DIMETHYLAMINO)PHENYL]-1-{N’-[(E)-(5-NITROFURAN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}ETH-1-EN-1-YL]BENZAMIDE involves its interaction with specific molecular targets. The nitrofuran moiety can generate reactive oxygen species (ROS) upon metabolic activation, leading to oxidative stress in cells. This oxidative stress can damage cellular components, such as DNA, proteins, and lipids, ultimately leading to cell death. The compound’s hydrazinecarbonyl group can also form covalent bonds with nucleophilic sites in proteins, inhibiting their function and contributing to its biological activity.

Comparison with Similar Compounds

N-[(1Z)-2-[4-(DIMETHYLAMINO)PHENYL]-1-{N’-[(E)-(5-NITROFURAN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}ETH-1-EN-1-YL]BENZAMIDE can be compared with other similar compounds, such as:

    N-[(1Z)-2-[4-(DIMETHYLAMINO)PHENYL]-1-{N’-[(E)-(5-NITROTHIOPHEN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}ETH-1-EN-1-YL]BENZAMIDE: This compound has a thiophene ring instead of a furan ring, which can affect its chemical reactivity and biological activity.

    N-[(1Z)-2-[4-(DIMETHYLAMINO)PHENYL]-1-{N’-[(E)-(5-NITROBENZENE-2-YL)METHYLIDENE]HYDRAZINECARBONYL}ETH-1-EN-1-YL]BENZAMIDE: This compound has a benzene ring instead of a furan ring, which can influence its stability and interaction with biological targets.

Properties

Molecular Formula

C23H21N5O5

Molecular Weight

447.4 g/mol

IUPAC Name

N-[(Z)-1-[4-(dimethylamino)phenyl]-3-[(2E)-2-[(5-nitrofuran-2-yl)methylidene]hydrazinyl]-3-oxoprop-1-en-2-yl]benzamide

InChI

InChI=1S/C23H21N5O5/c1-27(2)18-10-8-16(9-11-18)14-20(25-22(29)17-6-4-3-5-7-17)23(30)26-24-15-19-12-13-21(33-19)28(31)32/h3-15H,1-2H3,(H,25,29)(H,26,30)/b20-14-,24-15+

InChI Key

VYNJYCLQKIGURU-WRHQLWEMSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C(/C(=O)N/N=C/C2=CC=C(O2)[N+](=O)[O-])\NC(=O)C3=CC=CC=C3

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C(C(=O)NN=CC2=CC=C(O2)[N+](=O)[O-])NC(=O)C3=CC=CC=C3

Origin of Product

United States

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